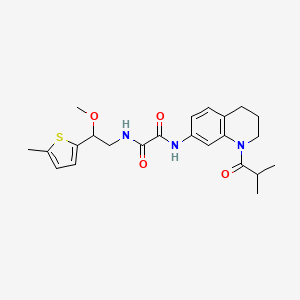

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-14(2)23(29)26-11-5-6-16-8-9-17(12-18(16)26)25-22(28)21(27)24-13-19(30-4)20-10-7-15(3)31-20/h7-10,12,14,19H,5-6,11,13H2,1-4H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAXRCIZVAOOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into three primary fragments:

- 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine : Serves as the nitrogenous core.

- 2-Methoxy-2-(5-methylthiophen-2-yl)ethylamine : Provides the thiophene-linked side chain.

- Oxalyl chloride : Acts as the bridging moiety between the two amines.

Stepwise Synthesis of Key Intermediates

Synthesis of 1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-Amine

Route 1: Cyclization of N-Substituted Anilines

- Starting Material : 7-Nitro-1,2,3,4-tetrahydroquinoline.

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine.

- Acylation : Reaction with isobutyryl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA, 2 eq) as a base yields the isobutyryl derivative (85% yield).

Route 2: Friedel-Crafts Alkylation

- Substrate : 7-Aminotetrahydroquinoline.

- Conditions : Isobutyric anhydride (1.5 eq), AlCl₃ (1 eq), refluxing toluene (110°C, 6 h).

- Yield : 78% after silica gel chromatography (hexane/ethyl acetate = 3:1).

Synthesis of 2-Methoxy-2-(5-Methylthiophen-2-yl)Ethylamine

Step 1: Thiophene Functionalization

- Substrate : 5-Methylthiophene-2-carbaldehyde.

- Grignard Addition : Reaction with methoxymethylmagnesium bromide (3 eq) in tetrahydrofuran (THF, 0°C to 25°C, 4 h) forms 2-methoxy-2-(5-methylthiophen-2-yl)ethanol (72% yield).

Step 2: Conversion to Amine

Oxalamide Coupling

General Procedure :

- Activation : Oxalyl chloride (1.1 eq) in anhydrous DCM at -10°C under nitrogen.

- First Amine Addition : 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine (1 eq) in DCM with TEA (2 eq) is added dropwise (-10°C to 0°C, 1 h).

- Second Amine Addition : 2-Methoxy-2-(5-methylthiophen-2-yl)ethylamine (1 eq) in DCM introduced at 0°C, stirred for 12 h.

- Workup : Extraction with NaHCO₃ (5%) and brine, followed by silica gel chromatography (DCM/methanol = 95:5).

- Yield : 68–74%.

Alternative Synthetic Approaches

One-Pot Sequential Coupling

Advantages : Reduced purification steps.

Procedure :

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

- Lipophilicity : The isobutyryl and 5-methylthiophen-2-yl groups likely increase lipophilicity (logP ~3.5–4.0, estimated) compared to less hydrophobic analogues like II-67 (logP ~2.8) . This may enhance blood-brain barrier permeability.

- Receptor Binding: Tetrahydroquinoline/isoquinoline derivatives in exhibit selective orexin-1 receptor antagonism, with substituent size and polarity dictating potency. For example, compound 33 (82% yield) with a benzylamino group showed superior activity over smaller substituents . The target compound’s methoxy-thiophen-ethyl group may mimic these effects via π-π stacking or hydrophobic interactions.

Research Findings and Implications

Key Trends in Analogues

- Substituent Effects: Bulky, electron-donating groups (e.g., benzyl, isobutyryl) correlate with higher yields and receptor affinity in tetrahydroquinoline derivatives .

- Synthetic Challenges: Low yields (e.g., 15% for compound 31) highlight difficulties in introducing polar substituents (e.g., propylamino) due to steric hindrance or side reactions .

Advantages of the Target Compound

- Structural Uniqueness: The combination of tetrahydroquinoline, oxalamide, and thiophene moieties distinguishes it from classical orexin antagonists (e.g., suvorexant) and quinoline-based diamines .

- Potential Applications: Its design aligns with trends in CNS drug discovery, where tetrahydroquinoline scaffolds are leveraged for their conformational rigidity and bioavailability .

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydroquinoline moiety linked to an oxalamide group, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.5 g/mol. The structure integrates various functional groups that are known for their roles in biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O4S |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 1448031-21-7 |

Preliminary studies suggest that compounds with tetrahydroquinoline structures often exhibit significant antitumor and antimicrobial properties. The presence of the oxalamide linkage may facilitate interactions with specific biological targets, enhancing its efficacy against various diseases.

Biological Activity

Research indicates that this compound demonstrates several key biological activities:

-

Antitumor Activity :

- Compounds with similar structures have shown the ability to inhibit tumor cell proliferation. Studies have indicated that tetrahydroquinoline derivatives can induce apoptosis in cancer cells.

-

Antimicrobial Properties :

- The compound exhibits activity against various bacterial strains, suggesting potential applications as an antimicrobial agent.

-

Enzyme Inhibition :

- Interaction with specific enzymes involved in metabolic pathways has been observed, indicating a potential role in modulating biochemical processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms through which these compounds exert their effects:

- Study on Antitumor Effects : A study demonstrated that tetrahydroquinoline derivatives significantly reduced the viability of cancer cell lines through apoptosis induction mechanisms.

- Antimicrobial Testing : Research showed that similar oxalamide compounds displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves two key steps: (1) acylation of the tetrahydroquinoline core using isobutyryl chloride under basic conditions (e.g., pyridine) to introduce the isobutyryl group, and (2) formation of the oxalamide bridge via coupling with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine using oxalyl chloride. Yield optimization may require temperature control (0–5°C for acylation), solvent selection (e.g., dichloromethane for oxalamide formation), and stoichiometric ratios (e.g., 1.2 equivalents of oxalyl chloride). Purification via column chromatography or recrystallization is critical to isolate the final product .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying the tetrahydroquinoline, thiophene, and oxalamide moieties. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). Infrared (IR) spectroscopy can validate functional groups like carbonyls (C=O stretch at ~1650 cm⁻¹) .

Q. How can solubility challenges be addressed during in vitro assays?

The compound’s hydrophobicity (due to isobutyryl and thiophene groups) may require solubilization in dimethyl sulfoxide (DMSO) followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20). Sonication or heating (37°C) may aid dissolution. Dynamic light scattering (DLS) can assess aggregation, and critical micelle concentration (CMC) studies ensure stability in aqueous media .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the orexin-1 receptor?

SAR studies should focus on modifying:

- Tetrahydroquinoline substituents : Replace isobutyryl with acetyl or benzoyl groups to assess steric effects.

- Thiophene moiety : Introduce halogenation (e.g., 5-bromo substitution) to enhance binding affinity.

- Oxalamide linker : Test ethylene glycol or piperazine spacers to improve solubility. In vitro receptor-binding assays (e.g., competitive radioligand displacement) and molecular docking (using AutoDock Vina) can prioritize analogs .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC50 values (e.g., anticancer vs. antiviral assays) may arise from off-target effects or assay conditions. Cross-validate using orthogonal methods:

- Target-specific assays : Use CRISPR-edited cell lines to confirm receptor dependency.

- Proteomics : SILAC-based profiling identifies unintended protein interactions.

- Dose-response curves : Ensure linearity across 3–4 log units to rule out assay artifacts .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Administer the compound (5–10 mg/kg IV) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis. Calculate AUC, t1/2, and bioavailability.

- Toxicity : Conduct 14-day repeat-dose studies in mice (OECD 407 guidelines). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of liver/kidney tissues identifies organ-specific toxicity .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Use Schrödinger’s QikProp to predict BBB permeability (logBB > 0.3). Key parameters:

- Lipophilicity : Optimal logP = 2–3 (adjust via methyl/methoxy groups).

- Polar surface area (PSA) : Target <90 Ų (reduce by replacing oxalamide with carbamate). MD simulations (GROMACS) can validate membrane permeability in lipid bilayer models .

Methodological Considerations

Q. What purification techniques are recommended for scale-up synthesis?

For >10 g batches, use flash chromatography (silica gel, hexane/EtOAc gradient) followed by crystallization (ethanol/water). Monitor purity via TLC (Rf = 0.3–0.5). Continuous flow reactors minimize side reactions during acylation .

Q. How to validate target engagement in cellular assays?

Employ CETSA (cellular thermal shift assay): Heat cells (37–65°C) to denature unbound targets. Detect stabilized target proteins (e.g., orexin-1 receptor) via Western blot. Combine with siRNA knockdown to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.